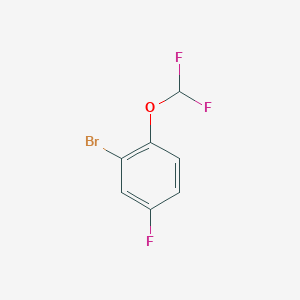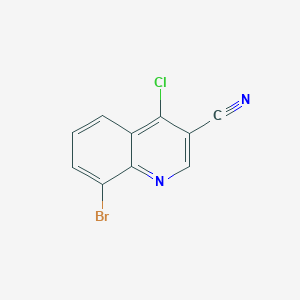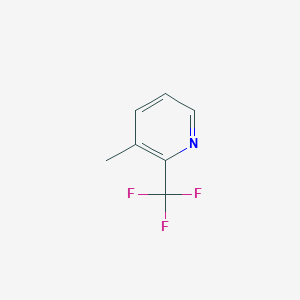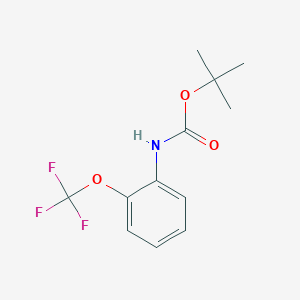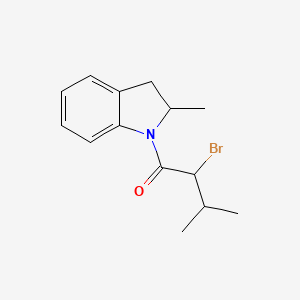
1-(3-Bromo-4-hydroxyphenyl)propan-2-one
概要
説明
1-(3-Bromo-4-hydroxyphenyl)propan-2-one is an organic compound with the molecular formula C9H9BrO2 and a molecular weight of 229.07 g/mol . This compound is characterized by the presence of a bromine atom and a hydroxyl group attached to a phenyl ring, along with a propan-2-one moiety. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
準備方法
The synthesis of 1-(3-Bromo-4-hydroxyphenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the bromination of 4-hydroxyacetophenone, followed by a Friedel-Crafts acylation reaction to introduce the propan-2-one group . The reaction conditions typically involve the use of bromine and a suitable catalyst such as aluminum chloride. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
化学反応の分析
1-(3-Bromo-4-hydroxyphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid under appropriate conditions.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Major Products: Depending on the reaction conditions and reagents used, the major products can include 1-(3-hydroxyphenyl)propan-2-one, 1-(3-amino-4-hydroxyphenyl)propan-2-one, and various other derivatives.
科学的研究の応用
1-(3-Bromo-4-hydroxyphenyl)propan-2-one has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of 1-(3-Bromo-4-hydroxyphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity to target molecules. The compound can inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects .
類似化合物との比較
1-(3-Bromo-4-hydroxyphenyl)propan-2-one can be compared with other similar compounds, such as:
1-(4-Bromo-2-hydroxyphenyl)ethanone: This compound has a similar structure but with an ethanone group instead of a propan-2-one group.
2,6-Dibromo-4-(1-(3-bromo-4-hydroxyphenyl)-1-methylethyl)phenol: This compound contains additional bromine atoms and a different substitution pattern on the phenyl ring.
1-(3-Bromo-4-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one: This compound has a dimethylamino group and an enone moiety, making it structurally distinct.
特性
IUPAC Name |
1-(3-bromo-4-hydroxyphenyl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-6(11)4-7-2-3-9(12)8(10)5-7/h2-3,5,12H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGMOZOKYYWZPRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC(=C(C=C1)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

